molecular formula C6H5N3O B1295970 4-Hydroxy-2-methylpyrimidine-5-carbonitrile CAS No. 27058-54-4

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Cat. No.: B1295970
CAS No.: 27058-54-4
M. Wt: 135.12 g/mol
InChI Key: GSPKYRXUBCRKIF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C₆H₅N₃O. It is a pyrimidine derivative characterized by a hydroxyl group at the 4th position, a methyl group at the 2nd position, and a cyano group at the 5th position.

Scientific Research Applications

4-Hydroxy-2-methylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway , the RAS/RAF/MEK/ERK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and potentially halt the growth and proliferation of cancer cells.

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4,6-dihydroxypyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKYRXUBCRKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294229
Record name 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27058-54-4
Record name 27058-54-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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